Polarity and Hydrogen-Bonding Profile vs. 4-Nitrobenzonitrile (CAS 619-72-7)
The target compound exhibits a higher calculated lipophilicity (XLogP3 = 1.6) compared to the simpler analog 4-nitrobenzonitrile (XLogP3 = 0.96), while maintaining an identical topological polar surface area (TPSA = 86.7 Ų) due to the compensating effect of the propionyl group [1]. This indicates a better balance of passive membrane permeability potential without compromising hydrogen-bonding capacity.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6; TPSA = 86.7 Ų [1] |
| Comparator Or Baseline | 4-Nitrobenzonitrile (CAS 619-72-7): XLogP3 = 0.96; TPSA = 86.7 Ų (computed by same PubChem method) [1] |
| Quantified Difference | ΔXLogP3 = +0.64 (approximately 4.5-fold increase in predicted octanol-water partition coefficient based on log P scale); ΔTPSA = 0 |
| Conditions | Computed by PubChem 2021.05.07 XLogP3 3.0 algorithm and Cactvs 3.4.6.11 TPSA calculation. |
Why This Matters
The differentiated XLogP3 predicts substantially better cell membrane permeability while retaining identical TPSA, offering a valuable advantage in early-stage lead optimization without the need for full-scale synthesis and testing.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 66934636, 2-Nitro-4-propionylbenzonitrile (XLogP3=1.6, TPSA=86.7) and CID 69238, 4-Nitrobenzonitrile (XLogP3=0.96, TPSA=86.7). https://pubchem.ncbi.nlm.nih.gov/ (accessed April 27, 2026). View Source
